3-Penten-2-one, 3,4-difluoro-, (3Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,4-Difluoro-3-pentene-2-one: is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms, with fluorine atoms attached to the third and fourth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-3,4-Difluoro-3-pentene-2-one involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the desired alkene.
Olefin Metathesis: Another method involves olefin metathesis, where a ruthenium-based catalyst is used to facilitate the exchange of alkylidene groups between alkenes.
Industrial Production Methods: Industrial production of (Z)-3,4-Difluoro-3-pentene-2-one may involve large-scale Wittig reactions or olefin metathesis processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3,4-Difluoro-3-pentene-2-one can undergo oxidation reactions to form corresponding epoxides or ketones.
Reduction: Reduction of (Z)-3,4-Difluoro-3-pentene-2-one can yield alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-3,4-Difluoro-3-pentene-2-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism by which (Z)-3,4-Difluoro-3-pentene-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(E)-3,4-Difluoro-3-pentene-2-one: The E-isomer of the compound, which has different spatial arrangement of the fluorine atoms.
3,4-Difluoro-2-pentanone: A similar compound without the double bond, leading to different reactivity and properties.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-3,4-Difluoro-3-pentene-2-one imparts unique reactivity and selectivity in chemical reactions compared to its E-isomer.
Fluorine Substitution: The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
108642-94-0 |
---|---|
Molekularformel |
C5H6F2O |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
(Z)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3- |
InChI-Schlüssel |
HSVZGXGFJZETGV-HYXAFXHYSA-N |
SMILES |
CC(=C(C(=O)C)F)F |
Isomerische SMILES |
C/C(=C(\C(=O)C)/F)/F |
Kanonische SMILES |
CC(=C(C(=O)C)F)F |
Synonyme |
3-Penten-2-one, 3,4-difluoro-, (3Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.